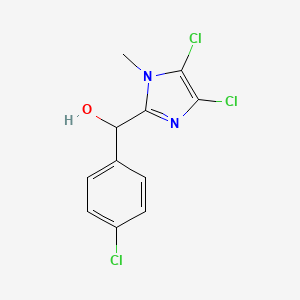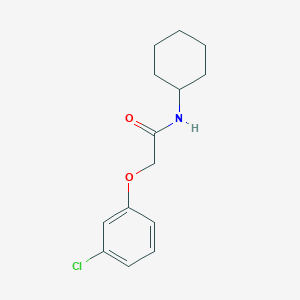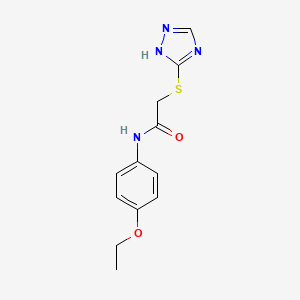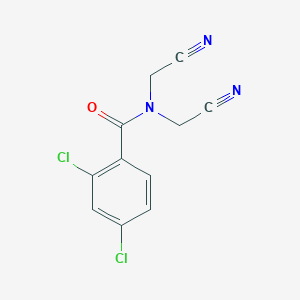![molecular formula C16H15N3O3 B5607848 ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5607848.png)
ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, also known as EHP-101, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EHP-101 has been found to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various diseases and disorders.
作用機序
The exact mechanism of action of ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood, but it is believed to act on multiple targets in the body. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This compound has also been found to inhibit the activation of microglia, which are cells in the central nervous system that play a role in inflammation and neurodegeneration. In addition, this compound has been found to modulate the activity of ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to reduce inflammation in animal models of multiple sclerosis and inflammatory bowel disease. This compound has also been found to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to reduce pain in animal models of acute and chronic pain.
実験室実験の利点と制限
One advantage of using ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate in lab experiments is its broad range of potential therapeutic applications. This compound has been found to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of a wide range of diseases and disorders. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are a number of future directions for research on ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the specific targets and mechanisms of action of this compound in the body. In addition, further research is needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use in the treatment of various diseases and disorders.
合成法
The synthesis of ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves a multi-step process that begins with the reaction of 4-methylphenylhydrazine with ethyl acetoacetate. This is followed by cyclization of the resulting intermediate to form the pyrazolo[1,5-a]pyrimidine ring system. The final step involves the addition of a carboxylate group to the 5-position of the pyrimidine ring.
科学的研究の応用
Ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has been the focus of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties, and may be useful in the treatment of conditions such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This compound has also been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to have analgesic properties, and may be useful in the treatment of pain.
特性
IUPAC Name |
ethyl 2-(4-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-22-16(21)13-9-15(20)19-14(17-13)8-12(18-19)11-6-4-10(2)5-7-11/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXGCACNQVTMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5607774.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5607781.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(4-morpholinylmethyl)-1,4-oxazepane](/img/structure/B5607787.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5607794.png)


![1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine](/img/structure/B5607804.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)
![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)
![N-methyl-4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5607850.png)


![4-amino-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5607878.png)